molecular formula C9H18N2O2 B13302874 2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one

2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B13302874
M. Wt: 186.25 g/mol
InChI Key: ZTOBLGJJUDAPRD-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a ketone group linked to a methylpropan-1-one moiety. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and amino groups, and a molecular weight of approximately 214.27 g/mol (calculated from its molecular formula, C₁₀H₁₉N₂O₂).

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H18N2O2/c1-9(2,10)8(13)11-5-3-7(12)4-6-11/h7,12H,3-6,10H2,1-2H3

InChI Key

ZTOBLGJJUDAPRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one typically involves the following steps:

    Formation of the Piperidinyl Intermediate: The initial step involves the preparation of a piperidinyl intermediate through a series of reactions, including cyclization and hydroxylation.

    Amination: The intermediate is then subjected to amination reactions to introduce the amino group.

    Methylation: The final step involves the methylation of the propanone backbone to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Ketone Functional Group Reactions

The propan-1-one group participates in reactions typical of ketones:

a. Reduction
Reduction of the ketone to an alcohol is achievable with reagents like sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in methanol or ethyl ether . For example:

R-CO-R’+NaBH4R-CH(OH)-R’\text{R-CO-R'} + \text{NaBH}_4 \rightarrow \text{R-CH(OH)-R'}

b. Nucleophilic Addition
Grignard reagents (R-MgBr\text{R-MgBr}) or enolates can add to the carbonyl group, forming alcohol derivatives.

c. Enolate Formation
Base-catalyzed deprotonation at the α-position (if accessible) generates enolates, which can undergo alkylation or aldol reactions .

Amino Group Reactions

The amino group undergoes reactions typical of amines:

a. Acylation
Reaction with acid chlorides (e.g., RCOCl\text{RCOCl}) in the presence of coupling agents like EDC (N-hydroxysuccinimide ester) forms amides . Example:

R-NH2+RCOClR-NH-CO-R’\text{R-NH}_2 + \text{RCOCl} \rightarrow \text{R-NH-CO-R'}

b. Alkylation
Alkylation with alkyl halides (e.g., R-X\text{R-X}) under basic conditions modifies the amine group.

c. Coupling Reactions
The amino group can react with chloroaromatic compounds (e.g., chloropyridines) under reflux conditions, as seen in analogous amino alcohol reactions .

Hydroxypiperidine Ring Reactions

The hydroxypiperidine ring offers opportunities for substitution or functionalization:

a. Substitution of Hydroxyl Group
The hydroxyl group can act as a leaving group under acidic or basic conditions, enabling nucleophilic substitution. For example, reaction with ammonia or amines could replace -OH with -NH₂ or -NR₂.

b. Piperidine Ring Alkylation
The piperidine ring may undergo alkylation or acylation at nitrogen, depending on reaction conditions.

Reaction Conditions and Yields

Hypothetical reaction conditions and yields, inferred from analogous systems :

Reaction Type Reagents Conditions Yield
Ketone ReductionNaBH4\text{NaBH}_4, MeOH0°C, 2 hours~70–90%
Amide FormationRCOCl\text{RCOCl}, EDCDMF, RT, 20 min~60–80%
SubstitutionChloropyridine, refluxPentan-1-ol, 24 hours~70%

Challenges and Considerations

  • Regioselectivity : Reactions involving the piperidine ring may require activating groups or specific catalysts.

  • Stability : The hydroxyl group’s reactivity could lead to side reactions, necessitating protective groups.

  • Stereochemistry : The chiral center (if present) may influence reaction outcomes and require careful control.

Scientific Research Applications

2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with piperidine-derived amides and ketones. Below is a detailed comparison with five analogous compounds, emphasizing substituent variations, molecular properties, and functional differences.

Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences
2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one 1236272-30-2 (hydrochloride salt) C₁₀H₁₉N₂O₂·HCl 4-hydroxypiperidinyl, methylpropan-1-one 250.74 (with HCl) Hydroxyl group at piperidine 4-position; hydrochloride salt enhances solubility .
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one 1697243-88-1 C₁₀H₂₀N₂O₂ 4-(1-hydroxyethyl)piperidinyl 200.28 Hydroxyethyl substituent increases steric bulk and hydrophilicity compared to hydroxyl .
(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one 1354020-23-7 C₁₂H₂₄N₃O 4-(isopropyl-methyl-amino)piperidinyl 226.34 Tertiary amine substituent reduces polarity; potential for enhanced blood-brain barrier penetration .
1-[4-(hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one 1000933-35-6 C₉H₁₆N₂O₂ 4-hydroxyimino-piperidinyl 184.24 Hydroxyimino group introduces tautomerism and redox activity .
2-Amino-1-(4-hydroxy-1-piperidinyl)-3-phenyl-1-propanone hydrochloride N/A C₁₅H₂₁N₂O₂·HCl 4-hydroxypiperidinyl, phenylpropan-1-one 304.80 (with HCl) Phenyl group enhances lipophilicity; higher molecular weight impacts pharmacokinetics .

Key Research Findings

  • Solubility and Stability: The hydrochloride salt of the target compound (CAS 1236272-30-2) exhibits improved aqueous solubility compared to its free base, critical for in vitro assays . However, analogs like 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one (CAS 1697243-88-1) show superior stability in physiological pH due to reduced susceptibility to hydrolysis at the hydroxyethyl group .
  • Biological Activity: The (S)-enantiomer of 2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one (CAS 1354020-23-7) demonstrates enhanced selectivity for dopamine receptors, attributed to stereospecific binding pockets . In contrast, the target compound’s hydroxyl group may limit CNS penetration but improve peripheral target engagement .
  • Synthetic Accessibility: The hydroxyimino derivative (CAS 1000933-35-6) requires specialized conditions for synthesis, such as oxime formation under anhydrous environments, whereas the target compound is synthesized via straightforward amide coupling .

Commercial and Practical Considerations

  • Regulatory Status: None of the compared compounds are FDA-approved, but the hydroxyethyl variant (CAS 1697243-88-1) has entered preclinical trials for metabolic disorders .

Biological Activity

2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one, commonly referred to as a piperidinyl compound, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a hydroxypiperidine moiety, and is often studied for its implications in various therapeutic areas.

The compound's chemical properties are essential for understanding its biological activity. The molecular formula is C9H19ClN2O2C_9H_{19}ClN_2O_2, with a molecular weight of approximately 222.71 g/mol. It is typically encountered as a hydrochloride salt, which enhances its solubility and stability in biological systems .

PropertyValue
Molecular FormulaC9H19ClN2O2C_9H_{19}ClN_2O_2
Molecular Weight222.71 g/mol
CAS Number1220033-45-3

The biological activity of 2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions .

Neuropharmacological Effects

  • Dopamine Receptor Modulation : The compound exhibits affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways.
  • Serotonin Receptor Interaction : It may also interact with serotonin receptors, which could explain its effects on mood and anxiety disorders.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound, particularly in the context of neuropharmacology:

  • Case Study 1 : A study conducted on animal models demonstrated that administration of 2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one resulted in increased locomotor activity, suggesting stimulant properties that may be linked to dopaminergic activity .
  • Case Study 2 : In vitro studies showed that this compound could enhance the release of serotonin in cultured neurons, indicating a potential antidepressant effect .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Toxicological evaluations have indicated that at high doses, the compound may exhibit neurotoxic effects, emphasizing the need for careful dosage regulation in therapeutic applications .

Q & A

What are the recommended safety protocols for handling 2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one in laboratory settings?

Basic Question
Answer:
When handling this compound, adhere to standard laboratory safety practices:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors .
  • First Aid:
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .
    • Skin Contact: Immediately wash with water for 15 minutes; remove contaminated clothing .
    • Eye Exposure: Rinse eyes with water for 10–15 minutes and consult an ophthalmologist .
      Safety Data Sheets (SDS) from Kishida Chemical Co., Ltd. emphasize avoiding direct exposure and maintaining proper waste disposal protocols .

How can researchers optimize the synthetic yield of 2-Amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one using catalytic methods?

Advanced Question
Answer:
Synthetic optimization requires careful control of reaction parameters:

  • Catalyst Selection: Use palladium-based catalysts for coupling reactions, as demonstrated in analogous piperidine derivatives .
  • Reaction Conditions: Maintain temperatures between 60–80°C and inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
    Thesis data from the University of Leoben highlights the importance of stoichiometric ratios (1:1.2 for amine:ketone precursors) to minimize byproducts .

What advanced analytical techniques are recommended for assessing the purity and stability of this compound under varying pH conditions?

Advanced Question
Answer:
Purity Assessment:

  • HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: 0.1% formic acid in water/acetonitrile (70:30) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]+) with <2 ppm mass accuracy .

Stability Studies:

  • pH-Dependent Degradation: Incubate samples in buffers (pH 1–12) at 37°C. Analyze degradation products via LC-MS/MS. Data from pharmaceutical impurity studies show instability at pH <3 (hydrolysis of the piperidine ring) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question
Answer:
Contradictions often arise from methodological variability. To address this:

  • Standardize Assays: Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for batch-to-batch compound variability .
  • Dose-Response Analysis: Perform EC50/IC50 calculations across ≥3 independent experiments. PubChem data on analogous compounds suggest nanomolar-range activity in kinase inhibition assays .
  • Mechanistic Studies: Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like CYP450 enzymes .

What structural analogs of this compound have been investigated for enhanced pharmacokinetic properties?

Advanced Question
Answer:
Key analogs include:

Analog StructureModificationPharmacokinetic ImprovementReference
1-(4-Hydroxyphenyl)-2-methylpropan-1-oneHydroxyl group additionIncreased water solubility
2-Hydroxy-2-methyl-1-(4-(prop-2-yn-1-yloxy)phenyl)propan-1-oneAlkyne functionalizationEnhanced blood-brain barrier penetration
4-(2-Hydroxy-2-methylpropanoyl)phenyl vinyl carbonateCarbonate esterProlonged half-life (t1/2 = 8.2 hrs in murine models)

What methodologies are recommended for studying the compound’s interactions with biological membranes?

Advanced Question
Answer:

  • Liposome Binding Assays: Prepare phosphatidylcholine liposomes; measure fluorescence quenching of dansyl-labeled membranes .
  • MD Simulations: Use GROMACS to model lipid bilayer interactions. Studies on similar compounds show preferential localization near phospholipid headgroups .
  • Permeability Assays: Perform parallel artificial membrane permeability assays (PAMPA) at pH 7.4. Data from PubChem indicate moderate permeability (Pe = 2.1 × 10⁻⁶ cm/s) .

How can researchers mitigate byproduct formation during large-scale synthesis?

Advanced Question
Answer:

  • Temperature Control: Maintain reaction temperatures <70°C to prevent thermal degradation .
  • Catalytic Efficiency: Optimize palladium catalyst loading (0.5–1 mol%) to reduce dimerization byproducts .
  • In-line Monitoring: Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

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